molecular formula C20H26O2 B038925 2,10-Ethanoandrost-4-ene-3,17-dione CAS No. 116516-01-9

2,10-Ethanoandrost-4-ene-3,17-dione

Cat. No. B038925
M. Wt: 298.4 g/mol
InChI Key: DNMLJXFJYBCOPD-NAKDTABQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,10-Ethanoandrost-4-ene-3,17-dione is a synthetic steroid that has been widely used in scientific research for its various biochemical and physiological effects. It is also known as ATD, androstatrienedione, and is a potent aromatase inhibitor.

Mechanism Of Action

The mechanism of action of 2,10-Ethanoandrost-4-ene-3,17-dione involves the inhibition of aromatase enzyme activity. This enzyme is responsible for the conversion of testosterone to estrogen. By inhibiting this enzyme, 2,10-Ethanoandrost-4-ene-3,17-dione reduces the levels of estrogen in the body, which can be beneficial in the treatment of breast cancer.

Biochemical And Physiological Effects

2,10-Ethanoandrost-4-ene-3,17-dione has several biochemical and physiological effects. It has been shown to increase testosterone levels in men, which can lead to increased muscle mass and strength. It also has anti-estrogenic effects, which can be beneficial in the treatment of breast cancer. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2,10-Ethanoandrost-4-ene-3,17-dione in lab experiments is its potent anti-estrogenic effects. This property makes it useful in studying the effects of estrogen on various physiological processes. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have hepatotoxic effects in some animal studies, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving 2,10-Ethanoandrost-4-ene-3,17-dione. One area of research is the development of more potent and selective aromatase inhibitors. Another area of research is the investigation of the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases. Additionally, more studies are needed to fully understand the toxicity of this compound and its potential side effects.

Synthesis Methods

The synthesis of 2,10-Ethanoandrost-4-ene-3,17-dione involves the chemical modification of the natural steroid hormone, androstenedione. The synthesis process involves several steps, including oxidation, reduction, and cyclization. The final product is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

2,10-Ethanoandrost-4-ene-3,17-dione has been extensively used in scientific research for its various applications. It is primarily used as an aromatase inhibitor, which means that it inhibits the conversion of testosterone to estrogen. This property makes it useful in the treatment of breast cancer, where estrogen is known to promote tumor growth.

properties

CAS RN

116516-01-9

Product Name

2,10-Ethanoandrost-4-ene-3,17-dione

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

IUPAC Name

(1R,2S,5S,9S,10R,16S)-5-methylpentacyclo[14.2.1.01,13.02,10.05,9]nonadec-13-ene-6,15-dione

InChI

InChI=1S/C20H26O2/c1-19-8-7-16-14(15(19)4-5-18(19)22)3-2-13-10-17(21)12-6-9-20(13,16)11-12/h10,12,14-16H,2-9,11H2,1H3/t12-,14-,15-,16-,19-,20-/m0/s1

InChI Key

DNMLJXFJYBCOPD-NAKDTABQSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)[C@H]5CC[C@@]34C5

SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C5CCC34C5

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C5CCC34C5

synonyms

2,10-EAED
2,10-ethanoandrost-4-ene-3,17-dione

Origin of Product

United States

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